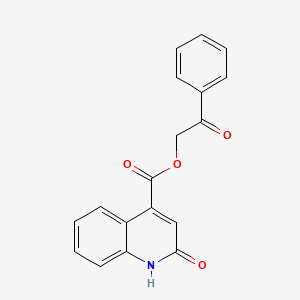

2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate

説明

特性

IUPAC Name |

phenacyl 2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c20-16(12-6-2-1-3-7-12)11-23-18(22)14-10-17(21)19-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSKSJIHVRDSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331459 | |

| Record name | phenacyl 2-oxo-1H-quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835879 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

312272-35-8 | |

| Record name | phenacyl 2-oxo-1H-quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate typically involves the condensation of 2-hydroxyquinoline-4-carboxylic acid with 2-oxo-2-phenylethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of phase-transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

化学反応の分析

Types of Reactions

2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties.

科学的研究の応用

Medicinal Chemistry

The compound has been extensively studied for its potential as a therapeutic agent due to its antimicrobial , anti-inflammatory , and anticancer properties. Research indicates that derivatives of 2-hydroxyquinoline exhibit significant bioactivity against various cancer cell lines, including colorectal and breast cancer .

Table 1: Biological Activities of 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate

Chemical Synthesis

In synthetic organic chemistry, 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate serves as a building block for synthesizing more complex quinoline derivatives. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, making it versatile in synthetic pathways.

Table 2: Chemical Reactions Involving 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate

| Reaction Type | Description |

|---|---|

| Oxidation | Forms quinoline-4-carboxylic acid derivatives |

| Reduction | Converts carbonyl group to hydroxyl group |

| Substitution | Introduces different substituents onto the quinoline ring |

Biological Mechanisms

The mechanism of action for this compound involves interaction with specific molecular targets in biological systems. It may inhibit enzymes involved in cell proliferation and inflammation, suggesting its potential in treating diseases characterized by excessive inflammation or abnormal cell growth.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate exhibited significant cytotoxicity against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. The research highlighted the potential of these compounds in developing new anticancer therapies .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound through its ability to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes. The findings suggested that compounds with the quinoline scaffold could serve as multi-target agents in treating inflammatory diseases .

Industrial Applications

Beyond medicinal uses, 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate is being explored in material science for developing new materials with specific properties such as fluorescence or conductivity. Its unique structural features make it suitable for applications in coatings, sensors, and other advanced materials.

作用機序

The mechanism of action of 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

類似化合物との比較

Structural Modifications and Physicochemical Properties

The table below compares 2-oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate with key analogs, highlighting structural variations and their implications:

Key Observations :

- Ester vs.

- Substituent Effects: Alkyl substituents (e.g., propyl or methyl groups) on the quinoline ring increase hydrophobicity, while bulky groups like benzyloxy diminish solubility .

- Pharmacological Potential: Analogs with electron-withdrawing groups (e.g., -OH) exhibit stronger hydrogen-bonding capacity, which may correlate with analgesic efficacy in preclinical models .

生物活性

2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, which combines a quinoline core with a phenyl group and a carboxylate moiety, suggests potential for various pharmacological applications.

The biological activity of 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate the activity of enzymes and receptors, potentially inhibiting pathways involved in cell proliferation and inflammation. The exact molecular targets remain an area of ongoing investigation.

Antimicrobial and Antiviral Properties

Studies have demonstrated that quinoline derivatives, including 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate, exhibit significant antimicrobial and antiviral activities. For instance, compounds within this class have shown effectiveness against various bacterial strains, including Streptococcus pneumoniae, indicating potential as novel antibacterial agents . Furthermore, some derivatives have been evaluated for their antiviral properties, particularly against HIV, through mechanisms involving integrase inhibition .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The observed cytotoxicity suggests that it may disrupt critical cellular processes in tumor cells, leading to cell death .

Case Studies

- Antimicrobial Activity : A study reported that a series of quinolinone derivatives exhibited potent activity against antibiotic-resistant strains of bacteria. Among these, 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate was highlighted for its ability to overcome resistance mechanisms, showcasing its therapeutic potential in treating infections caused by resistant pathogens .

- Anticancer Effects : Another research effort focused on the synthesis of quinolone derivatives and their evaluation against various cancer cell lines. The results indicated that certain structural modifications enhanced the compound's potency against colon and breast cancer cells, suggesting a structure-activity relationship that could guide future drug design efforts .

Data Table: Biological Activities of 2-Oxo-2-phenylethyl 2-hydroxyquinoline-4-carboxylate

Q & A

Advanced Question

- DFT Calculations : Optimize transition states for reactions (e.g., SN2 at the ester carbonyl) using Gaussian09 with B3LYP/6-31G(d) basis sets. Predict activation energies and regioselectivity .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using GROMACS .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivatives like 2-(4-ethylphenyl)-2-oxoethyl analogues .

How do structural modifications at the quinoline 4-position affect pharmacological activity?

Advanced Question

- Carboxylate vs. Amide : Replacing the ester with an amide (e.g., N-(thiadiazol-2-yl) derivatives) increases target affinity (e.g., kinase inhibition) but reduces metabolic stability .

- Substituent Effects : Electron-donating groups (e.g., -OCH) at the phenyl ring enhance anti-inflammatory activity by modulating COX-2 binding .

- Hybrid Scaffolds : Fusion with furan (e.g., 2-(furan-2-yl) derivatives) introduces planar rigidity, improving DNA intercalation potential .

What are the best practices for handling and storing this compound to prevent degradation?

Basic Question

- Storage : Store at –20°C in amber vials under inert gas (N) to inhibit hydrolysis and photodegradation .

- Handling : Use anhydrous conditions (glovebox) during synthesis; monitor purity via TLC (R ~0.4 in ethyl acetate/hexane) .

- Safety : Follow GHS guidelines (non-hazardous classification) but use PPE (gloves, goggles) due to limited toxicity data .

How can reaction byproducts be minimized during large-scale synthesis?

Advanced Question

- Process Optimization : Employ flow chemistry to control exothermic esterification steps and reduce dimerization .

- Purification : Use silica gel chromatography (gradient elution: 20–50% EtOAc/hexane) or recrystallization (ethanol/water) to remove unreacted acid or phenacyl bromide .

- Catalyst Screening : Test Pd-based catalysts for Suzuki coupling steps (if applicable) to suppress homocoupling byproducts .

What in vitro models are suitable for preliminary bioactivity screening?

Basic Question

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Anticancer : MTT assay on HeLa or MCF-7 cells, with IC values compared to cisplatin controls .

- Anti-inflammatory : ELISA-based COX-2 inhibition assay, using celecoxib as a reference .

How do salt forms or co-crystals improve physicochemical properties?

Advanced Question

- Salt Formation : Sodium or potassium salts enhance aqueous solubility (e.g., 2-hydroxyquinoline-4-carboxylate sodium salt: solubility >10 mg/mL in PBS) .

- Co-crystals : Use nicotinamide as a co-former to improve thermal stability (melting point ↑20°C) and bioavailability .

- Polymorph Screening : High-throughput crystallization (e.g., solvent-drop grinding) identifies forms with optimal dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。